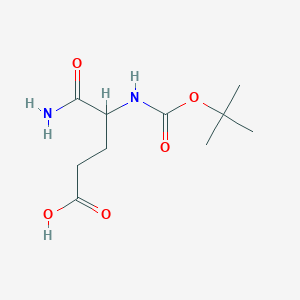![molecular formula C38H22 B13384790 Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- CAS No. 97765-42-9](/img/structure/B13384790.png)
Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- is a complex organic compound with the molecular formula C34H18. This compound is known for its unique structure, which includes multiple phenylethynyl groups attached to a benzene ring. It is often used in advanced materials science and organic electronics due to its photoluminescent properties .
Métodos De Preparación
The synthesis of Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- typically involves a multi-step process. One common method includes the Sonogashira coupling reaction. In this process, 1-iodo-4-(phenylethynyl)benzene is reacted with 1,4-diethynylbenzene in the presence of a palladium catalyst (Pd(PPh3)4) and copper iodide (CuI) as a co-catalyst. The reaction is carried out in a solvent mixture of diisopropylamine and toluene at 65°C for 12 hours .
Análisis De Reacciones Químicas
Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced phenyl derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its high photoluminescence efficiency and electroluminescence properties.
Materials Science: The compound is utilized in the creation of advanced materials with specific optical and electronic properties.
Chemical Sensors: Its unique structure allows it to be used in chemical sensors for detecting various analytes.
Biological Research:
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- primarily involves its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to photoluminescence. This property is exploited in OLEDs and other photonic devices. The molecular targets include the π-conjugated system of the benzene ring and the phenylethynyl groups, which facilitate efficient energy transfer and emission .
Comparación Con Compuestos Similares
Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- can be compared with other similar compounds such as:
1,4-Bis(phenylethynyl)benzene: This compound has a simpler structure with only two phenylethynyl groups attached to the benzene ring.
1,3,5-Tris[4-(phenylethynyl)phenyl]benzene: This compound has three phenylethynyl groups attached to a benzene ring, providing different optical and electronic characteristics.
Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]- stands out due to its unique combination of photoluminescent efficiency and structural complexity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
97765-42-9 |
|---|---|
Fórmula molecular |
C38H22 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
1,4-bis[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C38H22/c1-3-7-31(8-4-1)11-13-33-15-19-35(20-16-33)23-25-37-27-29-38(30-28-37)26-24-36-21-17-34(18-22-36)14-12-32-9-5-2-6-10-32/h1-10,15-22,27-30H |
Clave InChI |
BTTTWMMWGSDKRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=C(C=C4)C#CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


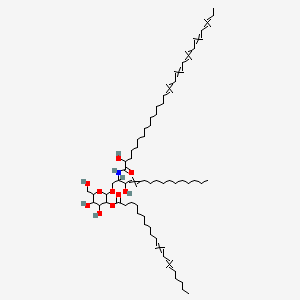
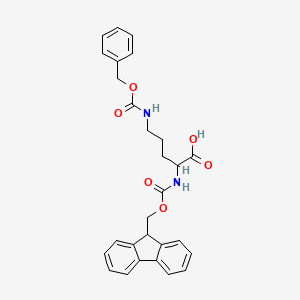
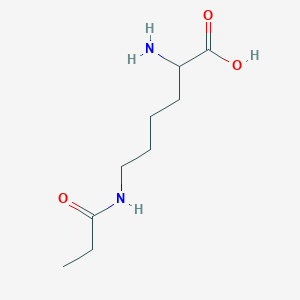
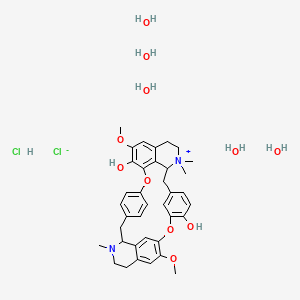
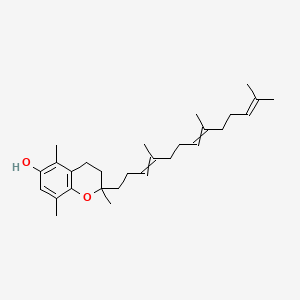

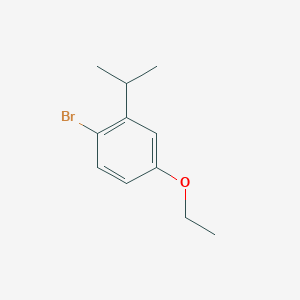
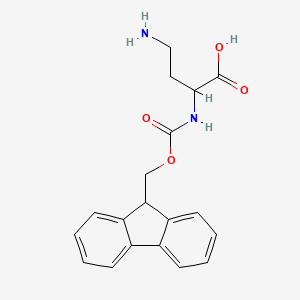
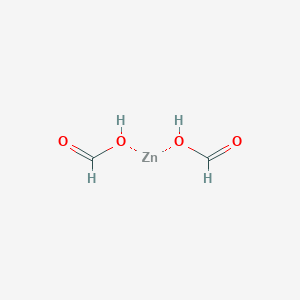
![17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384769.png)
![Methyl (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-piperidyl]propanoate](/img/structure/B13384771.png)
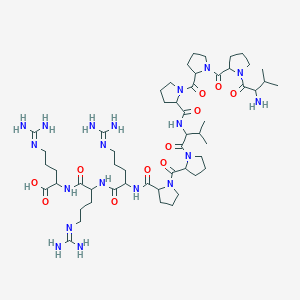
![8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B13384803.png)
